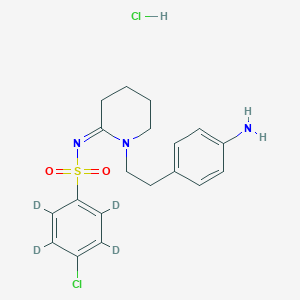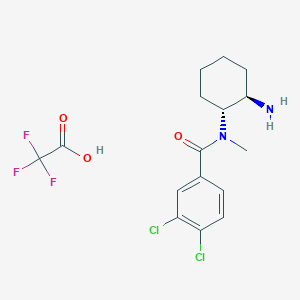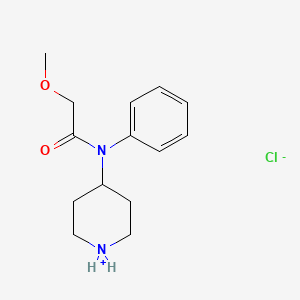
1-(cyclohexylmethyl)-1H-indazole-3-carboxylic-d4acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-CHMINACA metabolite M4-d4 is a synthetic cannabinoid metabolite. It is structurally categorized as a synthetic cannabinoid and is used primarily as an analytical reference material. The compound is often utilized in forensic and toxicological research to quantify the presence of AB-CHMINACA metabolite M4 in biological samples .
Preparation Methods
The preparation of AB-CHMINACA metabolite M4-d4 involves the synthesis of 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid. The synthetic route typically includes the following steps:
Formation of the indazole core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclohexylmethyl group: This step involves the alkylation of the indazole core with cyclohexylmethyl halides.
Industrial production methods for AB-CHMINACA metabolite M4-d4 are not widely documented, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
AB-CHMINACA metabolite M4-d4 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The indazole ring can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AB-CHMINACA metabolite M4-d4 has several scientific research applications:
Toxicology: The compound is used to study the metabolism and toxicological effects of synthetic cannabinoids.
Analytical Chemistry: It serves as a reference material for the development and validation of analytical methods for detecting synthetic cannabinoids.
Mechanism of Action
The mechanism of action of AB-CHMINACA metabolite M4-d4 involves its interaction with cannabinoid receptors in the body. The compound binds to the cannabinoid receptors, particularly CB1 and CB2, mimicking the effects of natural cannabinoids. This interaction leads to various physiological and psychoactive effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
AB-CHMINACA metabolite M4-d4 is similar to other synthetic cannabinoid metabolites such as AB-FUBINACA and AB-CHMICA. it is unique in its specific structural modifications, including the presence of a deuterium-labeled indazole ring. This labeling makes it particularly useful as an internal standard in analytical applications.
Similar Compounds
- AB-FUBINACA
- AB-CHMICA
- ADB-CHMINACA
- APP-CHMINACA
These compounds share similar core structures but differ in their side chains and specific functional groups, leading to variations in their pharmacological effects and analytical applications .
Properties
IUPAC Name |
1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)/i4D,5D,8D,9D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXHKIOGZJHOPD-DOGSKSIHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)O)[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346766 |
Source


|
| Record name | 1‐(Cyclohexylmethyl)(2H4)‐1H‐indazole‐3‐carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
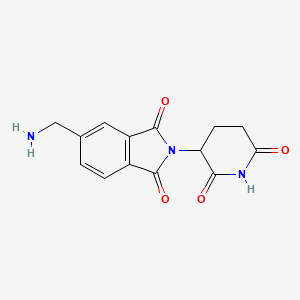
![2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B8100777.png)


![(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride](/img/structure/B8100797.png)
![6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione](/img/structure/B8100802.png)
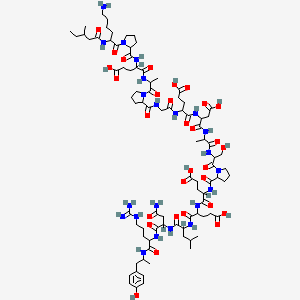
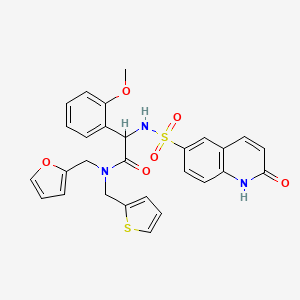

![N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide](/img/structure/B8100848.png)
